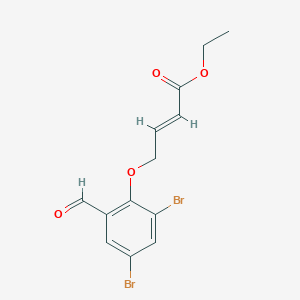

ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate

Description

Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate is a brominated aromatic ester characterized by a 2,4-dibromo-6-formylphenoxy group conjugated to an ethyl 2-butenoate moiety. Its structural complexity arises from the substitution pattern on the phenolic ring, which includes two bromine atoms at positions 2 and 4, a formyl group at position 6, and an (E)-configured butenoate chain.

Properties

IUPAC Name |

ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Br2O4/c1-2-18-12(17)4-3-5-19-13-9(8-16)6-10(14)7-11(13)15/h3-4,6-8H,2,5H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIYQPCPWUKYNX-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCOC1=C(C=C(C=C1Br)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/COC1=C(C=C(C=C1Br)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate typically involves the following steps:

Bromination: The starting material, 2,4-dibromophenol, is brominated to introduce bromine atoms at specific positions on the phenol ring.

Formylation: The brominated phenol undergoes formylation to introduce a formyl group at the 6-position.

Esterification: The formylated bromophenol is then reacted with ethyl acetoacetate under basic conditions to form the desired butenoate ester.

Industrial Production Methods

In an industrial setting, the production of ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate may involve large-scale bromination and formylation reactions, followed by esterification. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the substituted phenoxybutenoates.

Scientific Research Applications

Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

Biology: It may serve as a precursor for the development of biologically active compounds.

Medicine: The compound could be explored for its potential pharmacological properties.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of bromine atoms and the formyl group can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Stability

- This could enhance stability in harsh chemical environments.

- Formyl vs. Methoxy Groups: The 6-formyl group in the target compound may participate in condensation or redox reactions, unlike the 6-methoxy group in the analog, which acts as an electron donor, altering solubility and electronic distribution .

- Volatility: Ethyl crotonate, a simpler ester, is highly volatile and readily removed during aqueous processing (e.g., cashew juice washing ). In contrast, the brominated phenoxy esters likely exhibit lower volatility due to higher molecular weight and aromatic stabilization.

Functional Implications

- Persistence in Matrices: Complex esters like ethyl octanoate (C₁₀H₂₀O₂) persist through multiple washings due to higher hydrophobicity . The target compound’s bromine and formyl groups may similarly enhance retention in lipid-rich environments, suggesting utility in sustained-release formulations.

- Odor Impact: Ethyl crotonate contributes to "fruity" aromas but is eliminated early in processing .

Biological Activity

Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate is an organic compound characterized by its unique structure, which includes a phenoxy group and a butenoate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

- Chemical Formula : C13H12Br2O4

- CAS Number : 424828-18-2

- Molecular Weight : 360.04 g/mol

The compound's structure includes two bromine atoms and a formyl group, which contribute to its reactivity and biological properties.

The biological activity of ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The presence of bromine atoms may enhance its binding affinity due to increased lipophilicity and electronic effects. The formyl group can also participate in various chemical reactions, influencing the compound's overall reactivity.

Pharmacological Potential

Research indicates that this compound may serve as a precursor for the development of biologically active molecules. Preliminary studies suggest potential applications in:

- Antimicrobial Activity : Compounds with similar structures have shown promise against various pathogens.

- Anticancer Properties : Some derivatives of phenoxybutenoates have demonstrated cytotoxic effects on cancer cell lines.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial properties of phenoxybutenoates, revealing that derivatives with halogen substitutions exhibited enhanced activity against Gram-positive bacteria. Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate could potentially exhibit similar effects due to its bromine substituents.

-

Cytotoxicity Against Cancer Cells :

- Research has shown that compounds with a similar backbone can induce apoptosis in certain cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, yielding IC50 values indicating significant cytotoxicity.

-

Enzyme Inhibition Studies :

- Inhibitory assays have been conducted on enzymes such as acetylcholinesterase and cyclooxygenase, where structurally related compounds demonstrated significant inhibition rates. This suggests that ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate may also possess such inhibitory properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-phenoxy-2-butenoate | Lacks bromine atoms | Moderate antimicrobial activity |

| Ethyl (E)-4-(2,4-dichloro-6-formylphenoxy)-2-butenoate | Contains chlorine instead of bromine | Lower cytotoxicity |

| Ethyl (E)-4-(2,4-dibromo-6-methylphenoxy)-2-butenoate | Contains a methyl group instead of formyl | Reduced enzyme inhibition |

The unique combination of bromine atoms and the formyl group in ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate distinguishes it from its analogs, potentially enhancing its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.